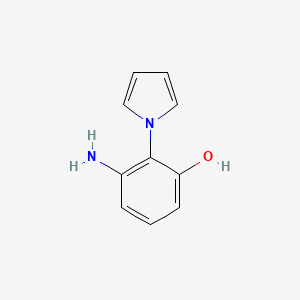
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
Descripción general
Descripción
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine, often referred to as 2,4-DFPP, is an aromatic heterocyclic compound that has been of great interest for its unique properties and potential applications in a variety of scientific fields. It is a member of the pyrimidine family, which is a class of compounds composed of a six-membered ring of four carbon atoms and two nitrogen atoms. 2,4-DFPP has been studied extensively for its potential use in drug discovery, as a reagent for synthetic chemistry, and as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine is a biologically active core structure in various medicinal compounds. It's involved in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process involves a series of steps including metalation, diastereomeric salt resolution, and fluorination of specific precursors to form the desired pyrimidine derivative (Butters et al., 2001). Further, the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, a class of anticancer agents that uniquely inhibit tubulin binding, have been extensively studied. These compounds have shown the ability to overcome resistance attributed to multidrug resistance transporter proteins and inhibit tumor growth in various models (Zhang et al., 2007).
Kinase Inhibition
Kinase inhibitors are pivotal in the treatment of various cancers. The synthesis and successful execution of novel compounds like 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, potentially acting as kinase inhibitors, have been facilitated by 2,4-disubstituted-5-fluoropyrimidine. These compounds have been synthesized through a series of regioselective substitutions and transformations, paving the way for new therapeutic options (Wada et al., 2012).
Noninvasive Drug Studies
The physical properties of fluorine atoms in fluoropyrimidines make them highly suitable for noninvasive studies using imaging technologies like PET (Positron Emission Tomography) and MRS/MRI (Magnetic Resonance Spectroscopy/Imaging). These methods provide valuable insights into the fate of these drugs at their target sites, aiding in the optimization of chemotherapy and assessment of new drug candidates (Wolf et al., 2003).
Analytical Chemistry
In the realm of analytical chemistry, the development of chromatographic methods, such as Liquid Chromatography (LC), for studying the stability of pharmaceutical formulations containing compounds like voriconazole, underlines the significance of this compound. These methods allow for the precise determination of enantiomers and impurities, which is crucial for ensuring the quality and efficacy of pharmaceutical products (Servais et al., 2014).
Propiedades
IUPAC Name |
2-chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3N2/c11-10-15-4-8(14)9(16-10)6-2-1-5(12)3-7(6)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZVOFHGAXBZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)

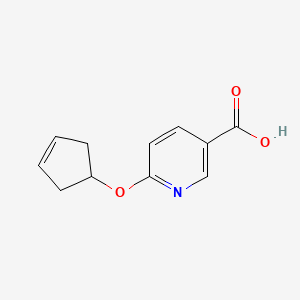
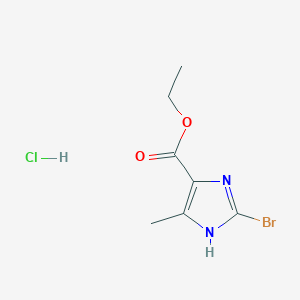
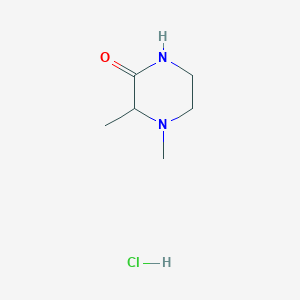
![(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1405795.png)

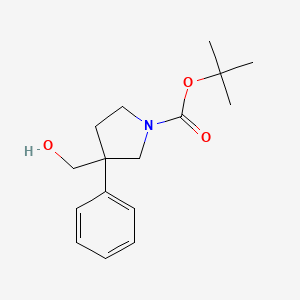
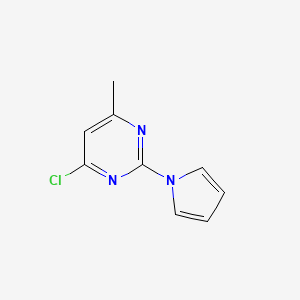
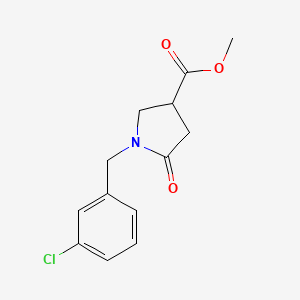

![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)

